1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

NPY5 receptor modulation Spirocyclic SAR Medicinal chemistry

This spirocyclic research compound incorporates a furan-3-carbonyl group at the piperidine nitrogen, a key structural discriminator from benzyl or benzoyl analogs. Patent literature (EP1695977A2) ties this scaffold to nanomolar NPY5 receptor modulation, but matched-pair pharmacological data are required—generic substitution with the unsubstituted parent (CAS 37663-46-0) or benzyl analog (CAS 37663-42-6) is unsupported without target-specific validation. Researchers should confirm affinity via [¹²⁵I]-PYY or [³H]-NPY radioligand displacement at human recombinant NPY5 receptors, then profile against sigma-1/2 and broad receptor panels to establish selectivity. The furan moiety also introduces metabolic liability—screen with human liver microsomes before in vivo PK studies.

Molecular Formula C17H15NO4
Molecular Weight 297.31
CAS No. 1797857-43-2
Cat. No. B3019187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
CAS1797857-43-2
Molecular FormulaC17H15NO4
Molecular Weight297.31
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=COC=C4
InChIInChI=1S/C17H15NO4/c19-15(12-5-10-21-11-12)18-8-6-17(7-9-18)14-4-2-1-3-13(14)16(20)22-17/h1-5,10-11H,6-9H2
InChIKeyNQOWPNRCYPNHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(Furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797857-43-2) — Compound Class and Procurement Relevance


1'-(Furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 1797857-43-2) is a synthetic spirocyclic compound belonging to the substituted spiro[isobenzofuran-1,4'-piperidin]-3-one family. This chemical class has been patented as modulators of the mammalian neuropeptide Y5 (NPY5) receptor, a G protein-coupled receptor implicated in appetite regulation, energy homeostasis, and cardiovascular function [1]. The compound incorporates a furan-3-carbonyl substituent at the piperidine nitrogen, distinguishing it from earlier-generation analogs that typically feature benzyl, benzoyl, or heteroaryl-methyl groups. Its molecular formula is C₁₇H₁₅NO₄ with a molecular weight of 297.30 g/mol, and it is supplied primarily as a research-grade chemical for in vitro and in vivo pharmacological studies [2].

Why 1'-(Furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Cannot Be Replaced by Generic Spiroisobenzofuran-piperidine Analogs


Within the spiro[isobenzofuran-1,4'-piperidin]-3-one chemotype, NPY5 receptor affinity and selectivity are exquisitely sensitive to the nature of the N-1' substituent. The patent literature demonstrates that even minor modifications at this position—changing a benzyl to a heteroaryl-carbonyl group—can shift binding affinity by orders of magnitude and alter functional activity between antagonism and partial agonism [1]. Generic substitution with the unsubstituted parent scaffold (CAS 37663-46-0) or the benzyl analog (CAS 37663-42-6) is therefore unsupported without matched-pair pharmacological data for the specific target of interest. The furan-3-carbonyl group introduces a hydrogen-bond-accepting heterocycle with distinct electronic and steric properties that cannot be replicated by phenyl, benzyl, or simple alkyl substituents, making direct functional interchange unreliable [2].

Quantitative Differentiation Evidence for 1'-(Furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Against Closest Analogs


N-1' Substituent Divergence: Furan-3-carbonyl vs. Benzyl vs. Unsubstituted Parent

The target compound bears a furan-3-carbonyl group at the N-1' position, whereas the most common comparator in the spiro[isobenzofuran-1,4'-piperidin]-3-one class is the 1'-benzyl analog (CAS 37663-42-6) and the unsubstituted parent (CAS 37663-46-0). According to the NPY5 patent family, the nature of the N-1' substituent is the primary determinant of receptor binding affinity, with heteroaryl-carbonyl groups generally producing Ki values in the nanomolar range compared to micromolar or inactive profiles for simple alkyl or unsubstituted variants [1]. While exact Ki values for this specific compound have not been publicly disclosed, the patent teaches that compounds within the claimed Markush structures—including those with furan-carbonyl substituents—exhibit NPY5 Ki of 1 µM or less, and preferably 100 nM or less [1]. By contrast, the unsubstituted parent 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-46-0) lacks any N-1' substituent and is not described as an active NPY5 modulator in any primary source, serving only as a synthetic intermediate [2].

NPY5 receptor modulation Spirocyclic SAR Medicinal chemistry

Computed Physicochemical Differentiation: Lipophilicity, Hydrogen Bonding, and Rotatable Bond Profile

The target compound (MW = 297.30 g/mol, formula C₁₇H₁₅NO₄) differs substantially from the unsubstituted parent (MW = 203.24 g/mol, C₁₂H₁₃NO₂) in key computed drug-likeness parameters relevant to procurement for biological screening. The furan-3-carbonyl group adds two hydrogen bond acceptors (furan oxygen and amide carbonyl), increasing the total H-bond acceptor count from 3 to 5, and introduces one rotatable bond absent in the rigid parent scaffold [1][2]. The parent compound has an XLogP3 of 1.1 and zero rotatable bonds, whereas the target compound has a predicted XLogP3 of approximately 1.8–2.2 (estimated by fragment addition), altering membrane permeability and solubility profiles [1]. Additionally, the furan-3-carbonyl introduces the potential for CYP450-mediated oxidation at the furan ring, a metabolic liability absent in the parent scaffold—relevant when selecting compounds for in vivo pharmacokinetic studies [3].

Drug-likeness Physicochemical profiling ADME prediction

Spirocyclic Scaffold Conformational Restriction: Impact on Off-Target Selectivity vs. Non-Spiro Piperidine Amides

The spiro[isobenzofuran-1,4'-piperidine] scaffold imposes significant conformational restriction compared to simple N-acyl piperidines such as 1-(furan-3-carbonyl)piperidine (CAS not directly comparable but structurally representative). Published studies on the spiro[isobenzofuran-1,4'-piperidine] scaffold demonstrate that this rigidified architecture can confer high-affinity binding to sigma receptors and NPY5 receptors with reduced off-target activity at dopaminergic and adrenergic sites, a selectivity profile not achievable with flexible piperidine amides [1][2]. Specifically, the J. Med. Chem. 2023 study by Abatematteo et al. demonstrated that 4-[4-(3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl derivatives achieved nanomolar affinity (Ki values of 10–90 nM) for sigma-2 receptors with excellent selectivity over sigma-1, illustrating the scaffold's capacity for subtype-selective target engagement [1]. While the target compound possesses a carbonyl directly attached to the piperidine rather than an alkyl linker, the shared spirocyclic core confers a comparable degree of conformational pre-organization that is absent in simple N-furanoyl piperidines.

Selectivity profiling Conformational restriction Sigma receptor ligands

Patent Protection and Freedom-to-Operate Differentiation from Earlier NPY5 Antagonists

The spiro[isobenzofuran-1,4'-piperidin]-3-one core is claimed in the NPY5 modulator patent family (priority date December 2001) represented by EP1695977A2 and US20060040964A1, assigned to Neurogen Corporation and subsequently transferred to Pfizer [1][2]. Compounds bearing a furan-carbonyl substituent fall within the generic Markush claims of these patents. However, earlier NPY5 antagonist chemotypes—such as the arylsulfonamide series (e.g., MK-0557) and the spiroindoline-3,4'-piperidine series from Banyu/Merck—belong to distinct chemical spaces with different IP landscapes. For organizations conducting freedom-to-operate analyses prior to initiating drug discovery programs, the target compound represents a structurally differentiated entry point into the NPY5 space compared to the more heavily patented spiroindoline and sulfonamide classes [3].

Intellectual property NPY5 antagonist Freedom to operate

Recommended Application Scenarios for 1'-(Furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Based on Evidence


NPY5 Receptor Pharmacological Probe Development

The compound serves as a starting point for developing NPY5 receptor antagonist or modulator probes, leveraging the furan-3-carbonyl substituent predicted to confer nanomolar binding affinity per the EP1695977A2 patent claims [1]. Researchers should perform confirmatory radioligand displacement assays using [¹²⁵I]-PYY or [³H]-NPY at human recombinant NPY5 receptors to experimentally determine the Ki value before advancing to functional assays such as calcium mobilization or cAMP inhibition.

Structure-Activity Relationship (SAR) Expansion Around the Furan-3-carbonyl Vector

The furan-3-carbonyl group provides a hydrogen-bond-accepting heterocycle that can be systematically varied to explore SAR. Researchers can compare this compound side-by-side with the 1'-benzofuran-2-carbonyl analog and 1'-benzyl analog to quantify the contribution of the furan oxygen to target affinity and selectivity, using the computed physicochemical differences (H-bond acceptors, XLogP3) as a guide for designing follow-up libraries [2][3].

Selectivity Profiling Against Sigma Receptors and Off-Target Panels

Given the established affinity of the spiro[isobenzofuran-1,4'-piperidine] scaffold for sigma-1 and sigma-2 receptors [4], this compound should be profiled in a broad receptor screen (e.g., Eurofins SafetyScreen44 or equivalent) to establish its selectivity fingerprint. This is critical because NPY5 and sigma receptors share overlapping expression patterns in the CNS, and selectivity data are essential for interpreting in vivo efficacy studies.

In Vitro ADME and Metabolic Stability Screening

The furan moiety is a known structural alert for cytochrome P450-mediated bioactivation [5]. Before advancing to in vivo pharmacokinetic studies, this compound should be incubated with human liver microsomes and hepatocytes to assess metabolic stability and identify potential reactive metabolites. Comparative data against non-furan analogs (e.g., 1'-benzoyl or 1'-thiophene-3-carbonyl derivatives) can quantify the metabolic liability introduced by the furan ring.

Quote Request

Request a Quote for 1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.